

# An In-depth Technical Guide to 4,4-Dimethyl-2-methylene-1-pentanol

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## Compound of Interest

Compound Name: 4,4-Dimethyl-2-methylene-1-pentanol

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## Foreword

**4,4-Dimethyl-2-methylene-1-pentanol**, a structurally distinct allylic alcohol, presents a unique scaffold for chemical synthesis and potential biological investigation. This technical guide aims to provide a comprehensive overview of its chemical and physical properties. However, it is important to note that publicly available information, particularly regarding detailed experimental protocols and biological activity, is limited. This document compiles the available data and provides a framework for future research endeavors.

## Chemical Identity and Physical Properties

**4,4-Dimethyl-2-methylene-1-pentanol** is a C<sub>8</sub> aliphatic alcohol characterized by a neopentyl group adjacent to a methylene-substituted carbon. This structural arrangement imparts specific steric and electronic properties that influence its reactivity.

Table 1: Physicochemical Properties of **4,4-Dimethyl-2-methylene-1-pentanol**

Property	Value	Source
Molecular Formula	C8H16O	[1]
Molecular Weight	128.21 g/mol	[1]
IUPAC Name	4,4-dimethyl-2-methylenepentan-1-ol	[1]
CAS Number	4379-17-3	[1]
Synonyms	beta-Neopentyl allyl alcohol, 2-Propen-1-ol, beta-neopentyl-	[1]

Note: Experimentally determined physical properties such as boiling point, melting point, density, and solubility for **4,4-Dimethyl-2-methylene-1-pentanol** are not readily available in the surveyed literature. The data for isomeric compounds should not be used as a direct substitute.

## Spectroscopic Data

Detailed experimental spectroscopic data for **4,4-Dimethyl-2-methylene-1-pentanol** is not widely published. Researchers are advised to acquire their own analytical data upon synthesis or acquisition of the compound. For reference, spectral data for the related saturated compound, 4,4-dimethyl-1-pentanol, is available and can offer some comparative insights into the expected signals from the neopentyl moiety.[2]

## Chemical Reactivity and Potential Synthetic Pathways

As an allylic alcohol, **4,4-Dimethyl-2-methylene-1-pentanol** is expected to undergo reactions typical of this functional group. The presence of the sterically demanding neopentyl group may influence the regioselectivity and stereoselectivity of these reactions.

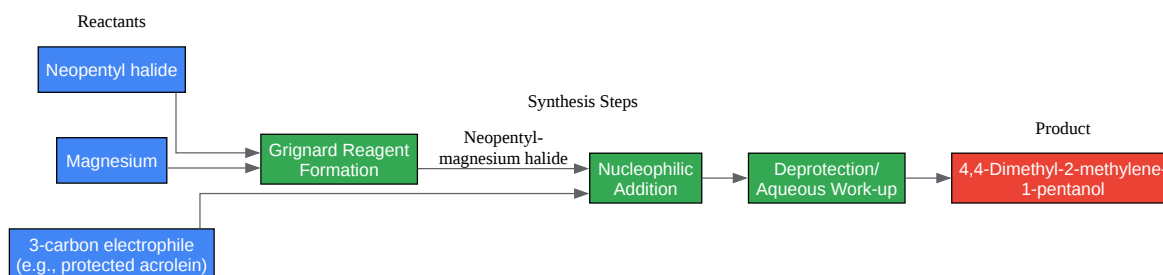
## Potential Reactions

- Oxidation: Oxidation of the primary alcohol group could yield the corresponding aldehyde, 4,4-dimethyl-2-methylene-1-pentanal, or, under stronger conditions, the carboxylic acid.

- Esterification: Reaction with carboxylic acids or their derivatives would produce the corresponding esters.
- Etherification: Formation of ethers is possible through reactions such as the Williamson ether synthesis.
- Reactions of the Alkene: The double bond can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation.

## Conceptual Synthesis Approach

A potential synthetic route to **4,4-Dimethyl-2-methylene-1-pentanol** could involve the reaction of a neopentyl Grignard reagent with an appropriate  $\alpha,\beta$ -unsaturated epoxide or a protected acrolein derivative. A generalized workflow for such a synthesis is proposed below.



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Caption: Conceptual workflow for the synthesis of **4,4-Dimethyl-2-methylene-1-pentanol**.

## Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of **4,4-Dimethyl-2-methylene-1-pentanol**. This represents a

significant knowledge gap and an opportunity for novel research. The unique structural features of this molecule may warrant investigation into its potential pharmacological or toxicological effects.

## Safety and Handling

While a comprehensive safety profile is not available, general precautions for handling flammable and potentially irritating chemicals should be observed. Based on data for similar compounds, it is advisable to handle **4,4-Dimethyl-2-methylene-1-pentanol** in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors.

## Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of **4,4-Dimethyl-2-methylene-1-pentanol** are not available in the public domain. Researchers planning to work with this compound will need to develop and validate their own procedures based on established organic chemistry principles.

## Future Directions

The lack of comprehensive data on **4,4-Dimethyl-2-methylene-1-pentanol** highlights several avenues for future research:

- **Synthesis and Characterization:** Development and publication of a reliable, high-yield synthetic protocol, followed by full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and elemental analysis).
- **Physical Property Determination:** Experimental measurement of key physical properties such as boiling point, density, and solubility.
- **Reactivity Studies:** A systematic investigation of the reactivity of both the allylic alcohol and the alkene functionalities.
- **Biological Screening:** Evaluation of the compound in a variety of biological assays to explore its potential as a bioactive molecule.

## Conclusion

**4,4-Dimethyl-2-methylene-1-pentanol** remains a largely unexplored chemical entity. This guide provides a summary of the currently available information and underscores the need for further research to fully elucidate its chemical and biological properties. The scientific community is encouraged to contribute to the body of knowledge on this intriguing molecule.

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## References

- 1. 4,4-Dimethyl-2-methylene-1-pentanol | C<sub>8</sub>H<sub>16</sub>O | CID 78086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-Dimethyl-1-pentanol | C<sub>7</sub>H<sub>16</sub>O | CID 18393 - PubChem [pubchem.ncbi.nlm.nih.gov]
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